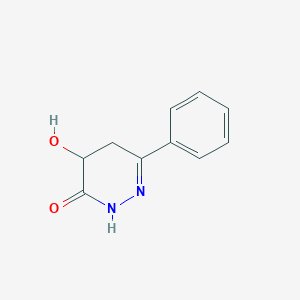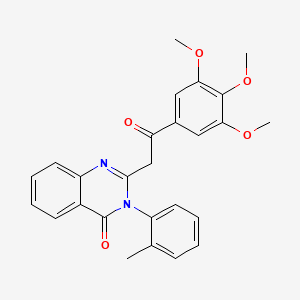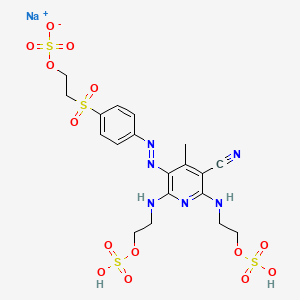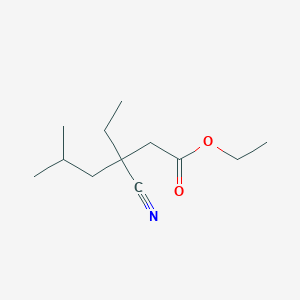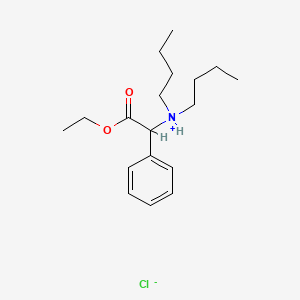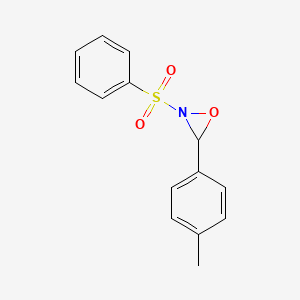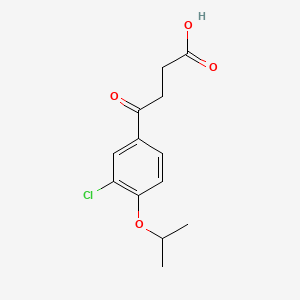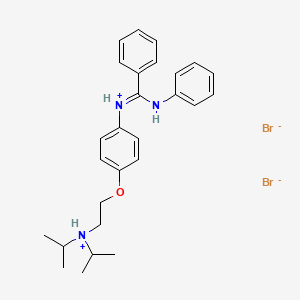
Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol typically involves the diazotization of aniline derivatives followed by coupling with an appropriate nucleophile. One common method includes the reaction of N-ethyl-3-methylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield the desired azo compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Wirkmechanismus
The mechanism of action of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules. This interaction can result in changes in cellular processes and has potential implications for its use in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-ethyl-4-phenyldiazenylanilino)ethanol
- 2-(N-methyl-4-phenyldiazenylanilino)ethanol
- 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)propane
Uniqueness
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and overall behavior in various applications, making it distinct from other similar azo compounds.
Eigenschaften
CAS-Nummer |
68214-81-3 |
|---|---|
Molekularformel |
C17H21N3O |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol |
InChI |
InChI=1S/C17H21N3O/c1-3-20(11-12-21)16-9-10-17(14(2)13-16)19-18-15-7-5-4-6-8-15/h4-10,13,21H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
WWWQBYPZQKGTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


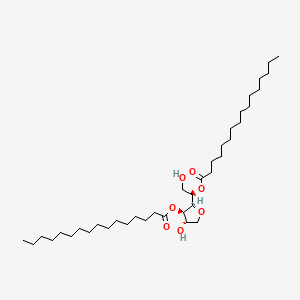
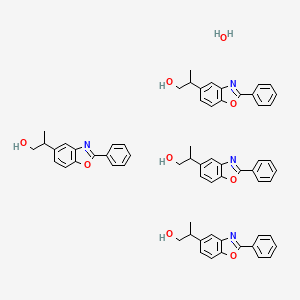
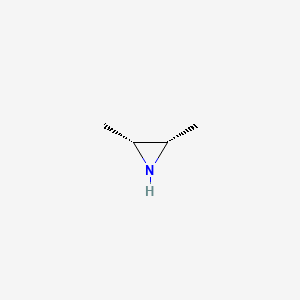
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)

